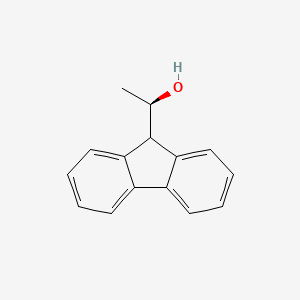

(R)-1-(9H-Fluoren-9-yl)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

®-1-(9H-Fluoren-9-yl)ethanol is a chiral alcohol derived from fluorene It is characterized by the presence of a hydroxyl group attached to an ethyl chain, which is further connected to a fluorene moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(9H-Fluoren-9-yl)ethanol typically involves the reduction of the corresponding ketone, ®-1-(9H-Fluoren-9-yl)ethanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of ®-1-(9H-Fluoren-9-yl)ethanol may involve catalytic hydrogenation processes or enzymatic reduction methods to ensure high enantiomeric purity. The choice of method depends on the desired scale and purity requirements.

Analyse Des Réactions Chimiques

Types of Reactions

®-1-(9H-Fluoren-9-yl)ethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: Further reduction can lead to the formation of the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ®-1-(9H-Fluoren-9-yl)ethanone.

Reduction: Formation of ®-1-(9H-Fluoren-9-yl)ethane.

Substitution: Formation of various substituted fluorenes depending on the reagent used.

Applications De Recherche Scientifique

Chemistry

®-1-(9H-Fluoren-9-yl)ethanol is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure makes it valuable in asymmetric synthesis and catalysis.

Biology

In biological research, ®-1-(9H-Fluoren-9-yl)ethanol can be used as a probe to study enzyme-substrate interactions and chiral recognition processes.

Medicine

Industry

In the industrial sector, ®-1-(9H-Fluoren-9-yl)ethanol can be used in the production of advanced materials and as a precursor for the synthesis of polymers and other functional materials.

Mécanisme D'action

The mechanism by which ®-1-(9H-Fluoren-9-yl)ethanol exerts its effects depends on its specific application. In asymmetric synthesis, it acts as a chiral auxiliary, influencing the stereochemistry of the reaction products. In biological systems, it may interact with enzymes or receptors, affecting their activity and function.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (S)-1-(9H-Fluoren-9-yl)ethanol

- 1-(9H-Fluoren-9-yl)ethanone

- 1-(9H-Fluoren-9-yl)ethane

Uniqueness

®-1-(9H-Fluoren-9-yl)ethanol is unique due to its chiral nature and the presence of the fluorene moiety. This combination imparts specific stereochemical and electronic properties that make it valuable in various applications.

Activité Biologique

(R)-1-(9H-Fluoren-9-yl)ethanol, a derivative of fluorenyl alcohol, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique structural properties, which contribute to its interactions with biological systems. This article reviews the synthesis, biological activity, and potential applications of this compound, supported by empirical data and case studies.

Fluorenyl alcohol derivatives, including this compound, are known for their diverse biological activities. These compounds have been investigated for their roles in medicinal chemistry, particularly in the development of anticancer agents and antimicrobial substances. The structural features of fluorenyl alcohols allow them to engage in various biochemical interactions, making them valuable in therapeutic applications.

2. Synthesis of this compound

The synthesis of this compound typically involves reductive dehalogenation processes. A notable method reported involves the reaction of 9-bromofluorene with arylaldehydes under specific conditions to yield the desired alcohol derivative. This approach has demonstrated efficiency in producing high yields of fluorenyl alcohols while minimizing side reactions .

Table 1: Synthesis Conditions and Yields

| Reaction Component | Conditions | Yield (%) |

|---|---|---|

| 9-Bromofluorene + 4-Chlorobenzaldehyde | TDAE, DMF, -20°C to RT | 56 |

| 9-Bromofluorene + Aldehyde | TDAE, DMF | Varies |

3.1 Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of this compound on various cancer cell lines. For instance, it has been shown to inhibit cell growth in MCF-7 breast cancer cells with an IC50 value comparable to established chemotherapeutic agents . The mechanism involves disruption of tubulin polymerization, which is critical for mitotic spindle formation.

Table 2: Antiproliferative Activity

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | MCF-7 | 10–33 |

| CA-4 | MCF-7 | 10–30 |

The compound's mechanism involves interaction with the colchicine-binding site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells. Flow cytometry analyses have confirmed that treatment with this compound results in G2/M phase arrest and subsequent apoptotic cell death .

4. Antimicrobial Properties

In addition to its anticancer potential, this compound exhibits antimicrobial activity against various Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicate significant effectiveness against resistant strains .

Table 3: Antimicrobial Activity

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | >256 |

| Bacillus subtilis | >256 |

5. Case Studies and Research Findings

A case study evaluating the effects of fluorenyl alcohol derivatives on inflammation revealed that certain modifications could enhance anti-inflammatory properties while maintaining low toxicity levels . Additionally, research on related compounds has shown that structural variations can lead to significant differences in biological activity.

Propriétés

IUPAC Name |

(1R)-1-(9H-fluoren-9-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-10(16)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-10,15-16H,1H3/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSCDFPXLCCWBIS-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C2=CC=CC=C2C3=CC=CC=C13)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1C2=CC=CC=C2C3=CC=CC=C13)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.